Borax (B4Na2O7.10H2O)

Description

Properties

IUPAC Name |

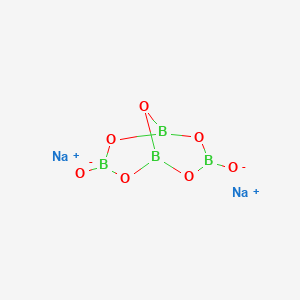

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMADVZSLOHIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7Na2. 10H2O, B4H20Na2O17 | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | borax | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borax | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014356 | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borate, decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

608 °F | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 mm Hg, 0 mmHg (approx) | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |

CAS No. |

1303-96-4, 1313726-63-4, 71377-02-1 | |

| Record name | Borax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

75 °C (decomposes), 167 °F | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Crystal Structure of Borax (Na₂[B₄O₅(OH)₄]·8H₂O)

This technical guide provides an in-depth exploration of the synthesis and crystallographic analysis of borax, a compound of significant industrial and scientific importance. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal mechanisms behind synthetic protocols and provides a detailed examination of its intricate crystal structure.

Introduction: Deconstructing Borax

Borax, chemically known as sodium tetraborate decahydrate, is a salt of boric acid.[1] While commonly represented by the formula Na₂B₄O₇·10H₂O, its true structure as determined by X-ray crystallography is more complex and accurately depicted as Na₂[B₄O₅(OH)₄]·8H₂O.[2][3] This distinction is critical as it reveals the presence of a complex polyanion, [B₄O₅(OH)₄]²⁻, which dictates the compound's chemical behavior and physical properties.[2] This ion contains two tetrahedral (four-coordinate) and two trigonal (three-coordinate) boron atoms.[2] Borax is a naturally occurring mineral, first discovered in the dry lake beds of Tibet, and is now sourced from large evaporite deposits worldwide, particularly in California and Turkey.[4][5] Its applications are vast, ranging from a component in glass and ceramics to a buffering agent in chemical laboratories and a laundry booster in household products.[6][7]

Synthesis of Borax Crystals

The synthesis of borax can be approached from both an industrial and a laboratory perspective. The choice of method is dictated by the starting materials, desired scale, and purity requirements.

Industrial Production from Borate Minerals

The primary industrial feedstock for borax production is the mineral colemanite (Ca₂B₆O₁₁·5H₂O).[8] The process leverages the differential solubility of the resulting salts to isolate borax.

Core Reaction Chemistry: The fundamental principle involves the conversion of insoluble calcium borate into soluble sodium borate. This is achieved by boiling finely powdered colemanite with a sodium carbonate (soda ash) solution.[9][10]

Chemical Equation: 2Ca₂B₆O₁₁ + 4Na₂CO₃ + H₂O → 3Na₂B₄O₇ + 2NaBO₂ + 4CaCO₃↓

The reaction yields sodium tetraborate (borax), sodium metaborate, and a precipitate of calcium carbonate.[5] The insoluble calcium carbonate is removed via filtration.[9] The resulting filtrate, containing borax and sodium metaborate, is then concentrated and cooled. As the solution cools, the solubility of borax decreases significantly, leading to its crystallization.[9] The more soluble sodium metaborate remains in the mother liquor. To maximize yield, carbon dioxide can be passed through the remaining solution to convert the sodium metaborate into additional borax.[9]

Process Rationale: The choice of sodium carbonate is strategic; it not only provides the sodium ions necessary for borax formation but also precipitates the calcium as calcium carbonate, a stable and easily filterable solid. The boiling temperature accelerates the reaction kinetics, ensuring an efficient conversion of the mineral ore.

Laboratory-Scale Synthesis from Boric Acid

For research and small-scale applications, borax crystals can be readily synthesized from boric acid (H₃BO₃) and sodium carbonate.[4] This method offers high purity and control over crystallization conditions.

Chemical Equation: 4H₃BO₃ + Na₂CO₃ → Na₂B₄O₇ + 6H₂O + CO₂↑[4]

This reaction represents the neutralization of a weak acid (boric acid) with a strong base salt (sodium carbonate). The evolution of carbon dioxide gas drives the reaction to completion.[11]

Detailed Experimental Protocol: Laboratory Synthesis of Borax Crystals

This protocol describes a self-validating system for growing high-quality borax crystals.

Materials:

-

Boric Acid (H₃BO₃), analytical grade

-

Sodium Carbonate (Na₂CO₃), anhydrous, analytical grade

-

Deionized Water

-

500 mL Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirring

-

Magnetic stir bar

-

Thermometer

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Seed crystal of borax (optional)

Procedure:

-

Solution Preparation: In the 500 mL Erlenmeyer flask, dissolve 24.7 g of boric acid (0.4 moles) in 150 mL of deionized water. Heat the solution to approximately 70-80°C while stirring to facilitate dissolution.

-

Reactant Addition: Slowly and carefully add 10.6 g of anhydrous sodium carbonate (0.1 moles) to the hot boric acid solution in small portions. Causality: Adding the carbonate slowly is crucial to control the effervescence from the release of CO₂ gas, preventing overflow.[11]

-

Reaction Completion: Continue heating and stirring the solution until all the sodium carbonate has dissolved and the effervescence has ceased. The solution should be clear.

-

Concentration & Supersaturation: Reduce the volume of the solution by gentle boiling until it reaches approximately 100-120 mL. This step creates a supersaturated solution, which is essential for crystallization upon cooling.[12]

-

Hot Filtration (Self-Validation Step): If any solid impurities are present, perform a hot filtration to remove them. This ensures that only pure borax crystallizes and prevents unwanted nucleation sites.

-

Crystallization: Pour the hot, clear, supersaturated solution into a clean crystallizing dish. To promote the growth of larger, well-formed crystals, a seed crystal can be suspended in the solution. Cover the dish with a watch glass or perforated film to slow down the cooling and evaporation rate. Causality: Slow cooling allows for the orderly arrangement of molecules into a crystalline lattice, resulting in larger and more perfect crystals. Rapid cooling leads to the formation of many small crystals.[12]

-

Crystal Harvesting: Allow the solution to cool undisturbed to room temperature, followed by further cooling in an ice bath to maximize the yield. Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor. Dry the crystals on a filter paper at room temperature. Note: Do not heat the crystals to dry them, as this will drive off the water of hydration.[13]

Expected Outcome: White, monoclinic, prismatic crystals of sodium tetraborate decahydrate.[14]

The Crystal Structure of Borax

The intricate structure of borax provides a classic example of borate chemistry, featuring a complex anion and extensive hydrogen bonding.

The [B₄O₅(OH)₄]²⁻ Anion

The fundamental building block of the borax crystal is the tetraborate anion, [B₄O₅(OH)₄]²⁻.[2] This polyanion consists of two BO₄ tetrahedra and two BO₃ triangles that share oxygen atoms.[15] This structural arrangement is a key feature of many borate minerals.

Crystallographic Data

X-ray diffraction studies have definitively characterized the crystal structure of borax.[16] It crystallizes in the monoclinic system, which is defined by three unequal axes with one oblique angle.[3]

| Crystallographic Parameter | Value | Reference(s) |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·8H₂O | [2][3] |

| Crystal System | Monoclinic | [3][14] |

| Space Group | C2/c (or B2/b in a different setting) | [2][16] |

| Point Group | 2/m | [2][3] |

| Unit Cell Dimensions | a ≈ 11.858 Å, b ≈ 10.674 Å, c ≈ 12.197 Å | [16] |

| β ≈ 106.68° | [2][16] | |

| Formula Units (Z) | 4 | [2][16] |

Note: Minor variations in unit cell parameters may be reported across different studies.

Structural Arrangement

The overall crystal structure of borax is composed of infinite chains of [Na(H₂O)₆]⁺ octahedra that run parallel to the c-axis.[16] These cationic chains are linked to the [B₄O₅(OH)₄]²⁻ anions. The structure is further stabilized by an extensive network of hydrogen bonds between the water molecules of the sodium coordination sphere, the hydroxyl groups of the tetraborate anion, and the additional two water molecules per formula unit that are not coordinated to the sodium ions.[16][17] These sheets of linked ions are held together primarily by these hydrogen bonds.[16]

Visualizations

Borax Synthesis Workflow

The following diagram illustrates the key stages in the industrial synthesis of borax from the mineral colemanite.

Caption: Industrial synthesis workflow for borax production from colemanite ore.

Borax Crystal Structure Logic

This diagram illustrates the hierarchical relationship of the components within the borax crystal structure.

Caption: Hierarchical organization of ions and molecules in the borax crystal lattice.

Conclusion

A thorough understanding of both the synthesis and crystal structure of borax is fundamental for its effective application and manipulation in scientific and industrial contexts. The industrial synthesis from colemanite is a robust process rooted in classic inorganic reaction chemistry, while laboratory synthesis from boric acid provides a reliable method for obtaining high-purity crystals. The crystallographic data reveals a complex, hydrogen-bonded structure centered on the [B₄O₅(OH)₄]²⁻ anion, a reality far more intricate than the simplistic Na₂B₄O₇·10H₂O formula suggests. This detailed knowledge is paramount for professionals seeking to leverage the unique chemical and physical properties of this versatile compound.

References

-

Title: THE CRYSTAL STRUCTURE OF BORAX[17] Source: Semantic Scholar URL: [Link]

-

Title: THE CRYSTAL STRUCTURE OF BORAX*[16] Source: J-Stage URL: [Link]

-

Title: Crystal structures of anhydrous borax α-Na₂B₄O₇ and γ-Na₂B₄O₇[15] Source: J-Stage URL: [Link]

-

Title: What is the preparation of borax? - Properties | CK-12 Foundation[4] Source: CK-12 Foundation URL: [Link]

-

Title: Borax: Structure, Preparation, Properties and Uses[18] Source: Collegedunia URL: [Link]

-

Title: Borax: Mineral information, data and localities.[3] Source: Mindat.org URL: [Link]

-

Title: Growth and properties of sodium tetraborate decahydrate single crystals[19] Source: ResearchGate URL: [Link]

-

Title: Boric Acid Production from Colemanite Together with ex Situ CO2 Sequestration Source: ACS Publications URL: [Link]

-

Title: Learn About the Preparation of Borax[1] Source: Unacademy URL: [Link]

-

Title: how will you prepare borax from colemanite and boric acid[9] Source: Brainly.in URL: [Link]

-

Title: Borax Formula with Solved Examples[5] Source: Unacademy URL: [Link]

- Title: US4804524A - Process for the preparation of boric acid from colemanite and/or howlite minerals Source: Google Patents URL

-

Title: Borax Crystal[14] Source: Borax Visitor Center URL: [Link]

-

Title: Borax Crystals - Homeschool Science for Kids[12] Source: Homeschool Science for Kids URL: [Link]

-

Title: Colemanite | Borax, Borates, Ulexite | Britannica[8] Source: Britannica URL: [Link]

-

Title: Compounds - 1 BORAX PREPARATION[11] Source: YouTube URL: [Link]

-

Title: Borax (Na2B4O7•10H2O) || Properties || Structure & Hybridization || Preparation & Heating effect[6] Source: YouTube URL: [Link]

-

Title: Borax is prepared by treating colemanite with A NaNO3 class 11 chemistry CBSE[10] Source: Vedantu URL: [Link]

-

Title: Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214[13] Source: PubChem URL: [Link]

Sources

- 1. Learn About the Preparation of Borax [unacademy.com]

- 2. Borax - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. ck12.org [ck12.org]

- 5. Borax Formula with Solved Examples [unacademy.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Colemanite | Borax, Borates, Ulexite | Britannica [britannica.com]

- 9. brainly.in [brainly.in]

- 10. Borax is prepared by treating colemanite with A NaNO3 class 11 chemistry CBSE [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Borax Crystals — Homeschool Science for Kids [homeschool.scienceprojectideasforkids.com]

- 13. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. borax.com [borax.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. THE CRYSTAL STRUCTURE OF BORAX | Semantic Scholar [semanticscholar.org]

- 18. collegedunia.com [collegedunia.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Sodium Tetraborate Decahydrate (B₄Na₂O₇·10H₂O)

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax. Intended for researchers, scientists, and professionals in drug development, this document details the sequential dehydration, amorphization, crystallization, and high-temperature decomposition processes. The structural nuances of the hydrated borate ion, Na₂[B₄O₅(OH)₄]·8H₂O, are pivotal to understanding its multi-stage thermal degradation. This guide synthesizes data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to elucidate the mechanisms and kinetics of each transformation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction: The Structural Complexity of Borax

Sodium tetraborate decahydrate is a hydrated salt of boric acid, crucial in various industrial and scientific applications, from the manufacturing of specialized glasses and ceramics to its use as a flux material in metallurgy.[1] While commonly written as Na₂B₄O₇·10H₂O, its structure is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O.[1] This distinction is critical for interpreting its thermal behavior. The structure consists of a complex borate anion, [B₄O₅(OH)₄]²⁻, where two of the original ten water molecules are incorporated as hydroxyl groups. The remaining eight water molecules are waters of crystallization, less strongly bound within the crystal lattice.[1] This structural difference dictates that the removal of these two types of water molecules occurs at different energy levels and, consequently, at different temperatures.[1] The thermal decomposition of borax is, therefore, a multi-step process involving sequential dehydration to form various lower hydrates and eventually anhydrous borax, which then melts and decomposes at higher temperatures.[1]

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of borax is primarily a process of sequential dehydration, followed by structural rearrangement and, at significantly higher temperatures, decomposition of the anhydrous salt. This pathway has been well-characterized using techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[1]

Stage 1: Initial Dehydration and Formation of Tincalconite (to ~137°C)

The initial and most significant mass loss occurs at relatively low temperatures, starting around 74°C.[2] This stage involves the loss of the eight molecules of water of crystallization. This process leads to the formation of sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O), or more accurately, Na₂[B₄O₅(OH)₄]·3H₂O, a mineral known as tincalconite.[1][2] TGA data shows a substantial weight loss of approximately 45% in the temperature range of room temperature to about 137°C, which is attributed to the release of this hydration water.[3] Another analysis suggests a mass loss of about 25%, corresponding to the release of 5 moles of H₂O, in the transition from borax to tincalconite.[2] This initial dehydration is a rapid and reversible process.[2]

Equation 1: Initial Dehydration Na₂[B₄O₅(OH)₄]·8H₂O(s) → Na₂[B₄O₅(OH)₄]·3H₂O(s) + 5H₂O(g)

Stage 2: Further Dehydration and Amorphization (~137°C to ~420°C)

Upon further heating, the remaining water molecules, including those from the hydroxyl groups within the borate ion, are removed.[1] The tincalconite intermediate decomposes into an amorphous (non-crystalline) phase upon heating to around 200°C.[2] The remaining water is continuously released throughout this stage.[2] This second stage of dehydration corresponds to a smaller weight loss. One study indicates an 11% weight loss between 137°C and 800°C, encompassing this stage and subsequent events.[4] Another study focusing on the dehydration of tincalconite indicates a theoretical mass loss of 9.4% corresponding to the final 2H₂O (from the hydroxyl groups).[2]

Equation 2: Final Dehydration Na₂[B₄O₅(OH)₄]·3H₂O(s) → Na₂B₄O₇(amorphous) + 5H₂O(g)

Stage 3: Crystallization of Anhydrous Borax (~420°C to ~575°C)

Following complete dehydration, the resulting amorphous anhydrous borax undergoes an exothermic crystallization event, where the disordered amorphous solid rearranges into a more stable crystalline structure.[1] This process typically begins at approximately 420°C and is complete by 575°C.[2] DTA curves show a distinct exothermic peak, not accompanied by a mass loss, at approximately 530°C, which is indicative of this crystallization.[2] The resulting crystalline anhydrous borax (Na₂B₄O₇) can exist in several polymorphic forms (α, β, γ, δ, and ε), with the α-form being the most stable.[2][5]

Stage 4: Melting and High-Temperature Decomposition (>741°C)

Crystalline anhydrous borax melts at a high temperature. The melting point of the stable α-form is approximately 741-742°C.[5][6] Upon melting, it forms a clear, glassy liquid.[6] At very high temperatures, typically above 1000°C, the anhydrous borax can decompose. The decomposition products are sodium metaborate (NaBO₂) and boric anhydride (B₂O₃).[6]

Equation 3: High-Temperature Decomposition Na₂B₄O₇(l) → 2NaBO₂(l) + B₂O₃(l)

Quantitative Data Summary

The quantitative data from thermogravimetric analysis provides precise mass losses associated with the distinct stages of decomposition.

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |

| 1 | Initial Dehydration | ~74 - 137 | ~23.6 (for 5 H₂O) | ~25[2] | Na₂[B₄O₅(OH)₄]·3H₂O (Tincalconite) |

| 2 | Final Dehydration & Amorphization | ~137 - 420 | ~14.1 (for 3 H₂O + 2 OH as H₂O) | ~10[2] | Amorphous Na₂B₄O₇ |

| 3 | Crystallization | ~420 - 575 | 0 | 0 | Crystalline Na₂B₄O₇ |

| 4 | Melting | ~741 - 742 | 0 | 0 | Liquid Na₂B₄O₇ |

| 5 | Decomposition | >1000 | 0 | 0 | NaBO₂ + B₂O₃ |

Note: Observed mass loss percentages can vary slightly depending on experimental conditions such as heating rate and atmospheric pressure.

Experimental Protocol: Thermogravimetric/Differential Thermal Analysis (TG/DTA)

Reproducible thermal analysis data is contingent on a well-defined experimental protocol. The following methodology provides a robust framework for analyzing the thermal decomposition of borax decahydrate.

Instrumentation and Consumables

-

Instrument: Simultaneous TG/DTA or TGA/DSC analyzer (e.g., Seiko Instruments Inc. TG/DTA-7300).[1]

-

Sample Pans: Platinum or alumina crucibles are recommended due to the high temperatures involved.[1]

-

Purge Gas: High-purity inert gas (e.g., Argon or Nitrogen) to prevent oxidative side reactions.[1]

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 10-15 mg of B₄Na₂O₇·10H₂O into a tared crucible.[1] A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup: Place the sample crucible and a reference crucible (typically empty) into the analyzer.

-

Atmosphere Control: Purge the furnace with the inert gas at a controlled flow rate (e.g., 200 mL/min) for a sufficient time to ensure an inert atmosphere.[1] The inert atmosphere is crucial to prevent any potential reaction with air at high temperatures and to facilitate the removal of evolved water vapor.

-

Heating Program: Heat the sample from ambient temperature (e.g., 50°C) to a final temperature of at least 800°C to observe all dehydration, crystallization, and melting events.[1] A linear heating rate of 10°C/min is a common choice that provides good resolution of the thermal events.[1] Slower heating rates can provide better separation of overlapping thermal events but will increase the experiment time.

-

Data Analysis: Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature. Analyze the resulting curves to identify the onset temperatures, peak temperatures, and mass loss percentages for each decomposition step.

Mechanistic Diagrams

Visualizing the decomposition pathway and the experimental workflow can aid in understanding the complex series of events.

Caption: The thermal decomposition pathway of B₄Na₂O₇·10H₂O.

Caption: A generalized workflow for conducting the thermal analysis of borax.

Conclusion

The thermal decomposition of sodium tetraborate decahydrate is a well-defined, multi-step process dominated by sequential dehydration. The initial loss of eight water molecules is followed by the removal of the final two structurally incorporated water molecules at higher temperatures.[1] This leads to the formation of amorphous anhydrous borax, which subsequently crystallizes and melts.[1][2] At temperatures exceeding 1000°C, the molten anhydrous salt decomposes into sodium metaborate and boric anhydride.[6] A thorough understanding of these transformations, supported by quantitative analysis from techniques like TG/DTA, is essential for the effective application of borax in high-temperature processes and for ensuring material consistency and performance.

References

- BenchChem. (2025). An In-depth Technical Guide to the thermogravimetric analysis (TGA)

- BenchChem. (2025).

- ResearchGate. (n.d.). TGA curves of (a) sodium tetraborate decahydrate, (b) ammonium pentaborate, and (c) zinc borate.

- ResearchGate. (n.d.). Thermogravimetry (TG) and differential thermal analysis (DTA) curves of borax.

- Nishiyasu, T., & Kyono, A. (2023). Crystal structures of anhydrous borax α-Na₂B₄O₇ and γ-Na₂B₄O₇. Journal of Mineralogical and Petrological Sciences, 118(1).

- Sevim, F., et al. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data.

- Naumann, R., Alexander-Weber, C., & Baucke, F. G. K. (1994). Limited stability of the pH reference material sodium tetraborate decahydrate (“borax”). Fresenius' Journal of Analytical Chemistry, 350(1-2), 119-121.

- DergiPark. (2017). Kinetics of borax dehydration by thermal analysis. DergiPark Akademik.

- Google Patents. (n.d.). Process of producing crystalline anhydrous borax.

- ACS Publications. (2019).

-

askIITians. (n.d.). What happens when borax is heated strongly?. Retrieved from [Link]

- MDPI. (2023). Development and Characteristics Analysis of Novel Hydrated Salt Composite Adsorbents for Thermochemical Energy Storage. Energies.

- ResearchGate. (n.d.). TG curves (a), first derivative of TG curves (TGA) (b) and DTA (c) curves of BA+BX.

- ResearchGate. (n.d.).

- ACS Publications. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In)

- OSTI.gov. (n.d.).

- YouTube. (2022, November 30).

-

Wikipedia. (n.d.). Borax. Retrieved from [Link]

- ResearchGate. (2012). Hydration and dehydration of salt hydrates and hydroxides for thermal energy storage - Kinetics and energy release.

- Seiko Instruments. (n.d.).

- GeoScienceWorld. (2024).

- SciSpace. (n.d.). Effect of sodium tetraborate (borax) on the thermal properties of frozen aqueous sugar and polyol solutions.

Sources

A Deep Dive into the Solubility and Dissolution Kinetics of Borax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of the solubility and dissolution kinetics of borax (sodium tetraborate decahydrate), a compound of significant interest across various scientific and industrial domains. From its role in formulating consumer products to its applications in metallurgy and as a raw material in the chemical industry, a fundamental understanding of its behavior in different solvents is paramount for process optimization, formulation development, and quality control. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing robust experimental protocols for practical application.

The Foundational Chemistry of Borax: More Than Just a Simple Salt

Borax, with the chemical formula Na₂B₄O₇·10H₂O, is a salt of a strong base (sodium hydroxide) and a weak acid (boric acid). However, its aqueous chemistry is more complex than this simple description suggests. In solution, the tetraborate ion hydrolyzes to form boric acid and the tetrahydroxyborate ion, establishing a pH-dependent equilibrium. From a chemical perspective, the structure of borax contains the [B₄O₅(OH)₄]²⁻ ion.[1][2] This inherent buffering capacity, typically maintaining a pH of around 9.5 in aqueous solutions, is a critical factor influencing its interactions and applications.[3]

The dissolution of borax in water is an endothermic process, meaning its solubility increases with temperature.[2][4] This characteristic is fundamental to many of its uses, allowing for the preparation of supersaturated solutions from which borax can be recrystallized. The thermodynamics of this process, specifically the enthalpy (ΔH°) and entropy (ΔS°) of dissolution, can be determined experimentally by measuring the solubility at various temperatures and applying the van't Hoff equation.[5][6] Such studies reveal that the dissolution is entropically driven, with a positive enthalpy change confirming its endothermic nature.[4][7]

Quantitative Solubility Profile of Borax in Diverse Solvent Systems

The solubility of borax is highly dependent on the nature of the solvent. While its behavior in water is well-documented, its solubility in non-aqueous and mixed-solvent systems is crucial for specialized applications.

Aqueous Solubility

The solubility of borax in water exhibits a strong positive correlation with temperature. This relationship is critical for applications requiring high concentrations of borax, such as in the manufacturing of certain types of glass and in metallurgical fluxes.

Table 1: Solubility of Borax in Water at Various Temperatures

| Temperature (°C) | Solubility (% by weight in saturated solution) |

| 0 | 1.99 |

| 10 | 3.09 |

| 20 | 4.70 |

| 30 | 7.20 |

| 40 | 11.22 |

| 50 | 17.91 |

| 60 | 30.32 |

| 80 | 44.31 |

| 100 | 65.63 |

Data compiled from various sources.

Non-Aqueous Solvents

The solubility of borax in organic solvents is dictated by factors such as polarity and the potential for hydrogen bonding. Borax demonstrates significant solubility in polyols like glycerol and ethylene glycol, which can be attributed to the formation of borate-diol complexes.[1] This high solubility is leveraged in antifreeze formulations, where borax acts as a corrosion inhibitor.[8] Conversely, borax is notably insoluble in less polar solvents like ethanol and acetone.[1][2]

Table 2: Solubility of Borax in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Borax (% by weight in saturated solution) |

| Glycerol (98.5%) | 20 | 52.60 |

| Ethylene Glycol | 25 | 41.60 |

| Diethylene Glycol | 25 | 18.60 |

| Methanol | 25 | 19.90 |

| Acetone | 25 | 0.60 |

| Ethyl Acetate | 25 | 0.14 |

| Ethanol | - | Insoluble |

Data compiled from multiple sources.[1][3]

Unraveling the Dissolution Kinetics: Beyond Equilibrium

While solubility data defines the maximum amount of borax that can be dissolved, the dissolution rate is a kinetic parameter of immense practical importance. The rate at which borax dissolves is influenced by a multitude of factors, including:

-

Temperature: As with most solid-liquid dissolution processes, an increase in temperature generally leads to a faster dissolution rate due to increased molecular motion.

-

Agitation/Hydrodynamics: Stirring or agitation reduces the thickness of the stagnant boundary layer surrounding the solid particles, facilitating faster mass transfer of the solute into the bulk solution.

-

Particle Size and Surface Area: Smaller particles possess a larger surface area-to-volume ratio, leading to a more rapid dissolution rate.

-

Solvent Properties: The viscosity and composition of the solvent directly impact the diffusion coefficient of the dissolved borax, thereby affecting the dissolution rate.

-

Presence of Other Solutes: The presence of other electrolytes or organic molecules can influence the ionic strength and overall properties of the solvent, which may in turn affect the dissolution kinetics of borax.

A key parameter for characterizing the dissolution rate of a pure substance is the intrinsic dissolution rate (IDR) . The IDR is defined as the dissolution rate of a pure substance under the condition of a constant surface area.[9] This is a critical measurement in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs) and is equally valuable for understanding the fundamental dissolution properties of compounds like borax.[9][10][11] Methodologies for determining the IDR are outlined in the United States Pharmacopeia (USP) General Chapter <1087>.[9][12][13]

Experimental Protocols: A Guide to Practical Measurement

The following sections provide detailed, step-by-step methodologies for the experimental determination of borax solubility and intrinsic dissolution rate. These protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity.

Protocol for Determining the Isothermal Solubility of Borax

This method relies on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of dissolved borax via titration.

Materials and Equipment:

-

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)

-

Deionized Water

-

Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Bromocresol Green Indicator

-

Constant Temperature Water Bath or Hot Plate with Magnetic Stirrer

-

Calibrated Thermometer

-

Erlenmeyer Flasks

-

Buret

-

Pipettes

-

Analytical Balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of borax to a known volume of the chosen solvent (e.g., deionized water) in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a constant temperature water bath set to the desired temperature and stir the solution for a sufficient time to reach equilibrium (a minimum of 2 hours is recommended, but should be validated).

-

-

Sample Collection:

-

Once equilibrium is reached, cease stirring and allow the undissolved borax to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution temperature, avoiding the transfer of any solid particles.

-

-

Titration:

-

Transfer the collected sample to a clean Erlenmeyer flask and dilute with deionized water to prevent precipitation upon cooling.

-

Add 2-3 drops of bromocresol green indicator. The solution will be blue.[2]

-

Titrate the sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to a faint yellow-green.[14]

-

-

Calculation:

-

The reaction between the tetraborate ion and HCl is: B₄O₅(OH)₄²⁻(aq) + 2H⁺(aq) + 3H₂O(l) → 4H₃BO₃(aq).

-

From the volume of HCl used and its known concentration, calculate the moles of tetraborate in the sample.

-

Convert the moles of tetraborate to the mass of borax decahydrate (molar mass ≈ 381.37 g/mol ).[2]

-

Express the solubility in the desired units (e.g., g/100 mL of solvent or % by weight).

-

Diagram 1: Experimental Workflow for Isothermal Solubility Determination

Caption: Interplay of factors governing borax dissolution.

Conclusion: A Foundation for Informed Application

The solubility and dissolution kinetics of borax are governed by a complex interplay of thermodynamic and kinetic factors. A thorough understanding of these principles, supported by robust experimental data, is essential for the effective and efficient use of this versatile compound. This guide has provided a detailed overview of the foundational chemistry, quantitative solubility data in various solvents, and standardized protocols for the experimental determination of these critical parameters. By leveraging this knowledge, researchers, scientists, and formulation professionals can optimize processes, develop novel applications, and ensure the quality and performance of borax-containing products.

References

-

Wikipedia. Borax. [Link]

-

Thermodynamics of Borax Solubility. [Link]

-

Sciencemadness Wiki. Borax. [Link]

-

Scribd. Thermodynamics of Borax Dissolution. [Link]

-

ASTM International. ASTM E1148 - 02(2008) Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

USP. General Chapters: <1087> INTRINSIC DISSOLUTION. [Link]

-

Chemistry LibreTexts. 7: Thermodynamics of Borax. [Link]

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

Vedantu. Borax Formula: Structure, Properties, Uses & Easy Explanation. [Link]

-

Unacademy. Structure, Properties and Uses of Borax. [Link]

-

USP-NF. <1087> Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]

-

U.S. Borax. Borax Decahydrate. [Link]

-

PubChem. Borax (B4Na2O7.10H2O). [Link]

-

Cañada College. Thermodynamics of Borax Dissolution. [Link]

-

Prexams. Thermodynamics of the Dissolution of Borax Purpose. [Link]

-

ASTM International. E 1148 – 02 Standard Test Method for Measurements of Aqueous Solubility1. [Link]

-

USP. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK. [Link]

-

U.S. Borax. Borax Decahydrate | Multifunctional boric oxide source. [Link]

-

ASTM International. Measurements of Aqueous Solubility1. [Link]

-

GeeksforGeeks. Borax Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

Physics Wallah. Borax Formula, Definition, Structure, Properties, Uses. [Link]

-

PDF Standards Store. ASTM-E1148 PDF. [Link]

-

Chemistry LibreTexts. 11: Solubility and Borax (Experiment). [Link]

-

Chemistry Stack Exchange. Solubility curve for sodium tetraborate in water. [Link]

-

Riggtek. INTRINSIC DISSOLUTION (USP 1087) - "Wood Apparatus". [Link]

-

Photrio.com Photography Forums. Borax Project | Page 3. [Link]

-

Ganoksin Orchid. Borax to alcohol ratio - Jewelry Discussion. [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

-

Agilent. INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. [Link]

Sources

- 1. Borax - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. alameda.edu [alameda.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.prexams.com [cdn.prexams.com]

- 8. Borax Decahydrate | Multifunctional boric oxide source | U.S. Borax [borax.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]

- 11. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK [drugfuture.com]

- 12. RIGGTEK GmbH, Pharmaceutical Dissolution Testing Instruments and Validation Services [riggtek.de]

- 13. agilent.com [agilent.com]

- 14. chem.ws [chem.ws]

Borax as a Versatile Precursor for Boron-Containing Nanomaterials: A Technical Guide

Abstract

Borax, a naturally occurring mineral and a salt of boric acid, is emerging as a highly versatile and cost-effective precursor for the synthesis of a wide array of boron-containing nanomaterials.[1][2] Its abundance, low toxicity, and unique chemical properties make it an attractive starting material for researchers in materials science and drug development. This guide provides an in-depth technical overview of the core methodologies for transforming borax into high-value nanomaterials, including boron nanoparticles, hexagonal boron nitride (h-BN), and boron-doped quantum dots. We will explore the causality behind experimental choices, present detailed protocols, and discuss the applications of these materials, particularly in the biomedical field.

The Case for Borax: A Superior Precursor

Borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) is a crystalline mineral that serves as a primary source of boron.[1] Its utility as a precursor is rooted in its chemical structure and reactivity.

1.1 Chemical and Physical Properties

Borax is a hydrated salt of boric acid, and its properties are largely dictated by its boron content.[1] It is a white, crystalline solid soluble in water, forming a basic solution.[2] Upon heating, it loses its water of crystallization and melts at 743°C (anhydrous) into a clear, glassy bead that can dissolve metal oxides, a property crucial for certain synthesis methods like flux growth.[2][3]

Key Properties of Borax (Decahydrate):

| Property | Value |

|---|---|

| Molar Mass | 381.38 g/mol |

| Density | 1.73 g/cm³ |

| Melting Point | 75 °C |

| Boiling Point | 320 °C |

| Solubility in Water | Soluble |

Source: Vedantu[2]

1.2 The Precursor Advantage: Why Borax?

-

Cost-Effectiveness and Abundance: Borax is a widely available and inexpensive commodity, significantly reducing the production cost of boron nanomaterials compared to more specialized boron sources like diborane or boron trichloride.

-

Safety Profile: Borax exhibits low toxicity, making it safer to handle in a laboratory setting compared to pyrophoric or highly corrosive boron precursors.[3]

-

Versatility: As will be detailed, borax can be readily converted into various intermediate boron compounds, such as boric acid (H₃BO₃) and boron trioxide (B₂O₃), which are pivotal for different synthesis routes.[3][4]

-

Fluxing Agent: In molten salt and high-temperature syntheses, molten borax acts as a flux, lowering the melting point of reactants and facilitating the formation of crystalline products.[3]

Core Synthesis Methodologies

The transformation of borax into nanomaterials involves several distinct chemical pathways. The choice of method depends on the desired final product, its crystallinity, and morphology.

2.1 Magnesiothermic Reduction for Elemental Boron Nanoparticles

This method is a cornerstone for producing amorphous or crystalline boron nanopowders.

Causality and Principle: The core principle is the high-temperature reduction of a boron oxide (derived from borax) by a highly reactive metal, typically magnesium. Magnesium has a strong affinity for oxygen and can effectively reduce B₂O₃ to elemental boron. The reaction is highly exothermic.[5] To control the reaction temperature and prevent the agglomeration of the newly formed nanoparticles, an inert salt like sodium chloride is often used as a heat sink.[5][6]

Experimental Protocol: Synthesis of Amorphous Boron Nanoparticles

-

Precursor Preparation:

-

Reaction Setup:

-

Thoroughly mix the B₂O₃ powder with magnesium (Mg) powder (stoichiometric ratio) and sodium chloride (NaCl) in an inert atmosphere (e.g., argon-filled glovebox).

-

Place the mixture in a crucible (e.g., alumina or graphite).

-

-

Thermal Reduction:

-

Heat the crucible in a tube furnace under a continuous argon flow to approximately 800-900°C.[6]

-

Hold at the target temperature for 1-2 hours to ensure complete reaction.

-

The primary reaction is: B₂O₃ + 3Mg → 2B + 3MgO

-

-

Purification:

-

After cooling, the product is a mixture of boron, magnesium oxide (MgO), and NaCl.

-

Wash the product repeatedly with hydrochloric acid to dissolve MgO and unreacted Mg.

-

Wash with deionized water to remove NaCl and any remaining acid.

-

Dry the final product, a fine amorphous boron powder, under vacuum.[7]

-

Workflow Diagram: Magnesiothermic Reduction

Caption: Workflow for amorphous boron nanoparticle synthesis.

2.2 Molten Salt Synthesis of Hexagonal Boron Nitride (h-BN)

The molten salt method provides a liquid-phase environment that facilitates the reaction between precursors at temperatures lower than traditional solid-state routes.[8]

Causality and Principle: A eutectic mixture of salts (e.g., NaCl-KCl) is used to create a molten flux.[8] This molten salt acts as a solvent, dissolving the boron and nitrogen precursors (e.g., boric acid and melamine or urea) and increasing the mobility of the reactants.[8][9] This enhanced mobility promotes the formation of highly ordered, crystalline h-BN nanosheets at temperatures around 1000°C, significantly lower than the >1800°C required in conventional methods.[8]

Experimental Protocol: Synthesis of h-BN Nanosheets

-

Precursor Preparation:

-

Use boric acid (H₃BO₃), derived from borax, as the boron source.

-

Use melamine (C₃H₆N₆) as the nitrogen source.

-

Prepare a eutectic salt mixture, such as NaCl-KCl.

-

-

Reaction Setup:

-

Thoroughly mix the boric acid, melamine, and the NaCl-KCl salt mixture. A typical mass ratio might be 2:1 for salt to reactants.[9]

-

Place the mixture in a crucible and position it within a tube furnace.

-

-

Nitriding Reaction:

-

Purification:

-

After cooling, the solid product is a composite of h-BN and the salt mixture.

-

Wash the product extensively with hot deionized water to dissolve and remove the salts.

-

Filter, wash, and dry the resulting white powder of h-BN nanosheets.

-

Workflow Diagram: Molten Salt Synthesis of h-BN

Caption: Workflow for h-BN nanosheet synthesis via molten salt.

2.3 Hydrothermal Synthesis of Boron-Doped Quantum Dots

Hydrothermal methods utilize high-temperature, high-pressure water to facilitate chemical reactions, offering a green and efficient route to quantum dot synthesis.[11]

Causality and Principle: In this one-pot synthesis, borax serves as the boron-doping agent, while a carbon source (like citric acid) and a nitrogen source (like p-phenylenediamine) act as the primary precursors for the quantum dots.[11][12] Under hydrothermal conditions, these precursors undergo carbonization and passivation, forming nitrogen and boron co-doped carbon quantum dots (NB-CQDs).[11][12] The boron and nitrogen doping introduces surface defects and functional groups that modulate the physicochemical and photoluminescent properties of the quantum dots.[12]

Experimental Protocol: Synthesis of NB-CQDs

-

Precursor Solution:

-

Dissolve citric acid, borax, and p-phenylenediamine in deionized water to form a homogeneous solution.

-

-

Hydrothermal Reaction:

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 180-220°C for 4-12 hours.

-

-

Purification:

-

After the autoclave cools to room temperature, the resulting dark brown solution is collected.

-

Centrifuge the solution at high speed to remove any large aggregates.

-

Purify the supernatant using dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecules.

-

-

Final Product:

-

The purified solution contains highly fluorescent NB-CQDs. It can be lyophilized to obtain a solid powder.

-

Case Studies and Data

The following table summarizes typical parameters and outcomes for the synthesis of various boron-containing nanomaterials using borax or its derivatives as the precursor.

| Nanomaterial | Synthesis Method | Boron Source | Other Key Reagents | Temp. (°C) | Key Properties | Reference |

| Amorphous Boron | Magnesiothermic Reduction | B₂O₃ (from Borax) | Mg, NaCl | ~800 | 30-300 nm particles | [6] |

| h-BN Nanosheets | Molten Salt Synthesis | Boric Acid (from Borax) | Melamine, NaCl-KCl | ~1000 | Avg. size ~50 nm | [9] |

| N,B-Doped CQDs | Hydrothermal | Borax | Citric Acid, p-phenylenediamine | ~200 | Avg. diameter 3.53 nm, fluorescent | [11][12] |

| Boron Carbide (B₄C) | Carbothermal Reduction | Boric Acid (from Borax) | Carbon Source | >2000 | High hardness material | [13][14] |

Applications in Research and Drug Development

Boron-containing nanomaterials synthesized from borax are gaining significant attention for their potential in biomedical applications.[15] Their unique properties, including high surface area, biocompatibility, and the presence of the ¹⁰B isotope, make them suitable for advanced therapeutic and diagnostic strategies.[15][16]

4.1 Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy for cancer.[16][17] The therapy relies on the selective accumulation of non-radioactive boron-10 (¹⁰B) in tumor cells.[17] When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[16] These particles have a very short path length (5-9 µm), confining the cytotoxic damage primarily to the boron-loaded cancer cells and sparing adjacent healthy tissue.

-

Role of Borax-Derived Nanomaterials: Nanoparticles like boron nitride and boron carbide can be engineered to carry a high payload of ¹⁰B atoms.[17][18] Their nanoscale dimensions can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting, leading to higher boron concentrations in the tumor compared to surrounding normal tissues.[17]

4.2 Drug Delivery and Bioimaging

The high surface-to-volume ratio of boron-based nanomaterials allows for efficient loading of therapeutic drugs.[19]

-

Drug Carriers: Boron nitride nanomaterials, for instance, have been explored as vehicles for cancer drugs like doxorubicin.[18] Their surfaces can be functionalized to improve stability and target specific cells. Biomimetic coatings, such as cancer cell membranes, can be used to camouflage the nanoparticles from the immune system and enhance homologous targeting.[18]

-

Bioimaging: Boron-doped quantum dots synthesized hydrothermally exhibit strong and stable fluorescence, making them excellent probes for cellular imaging.[12][20] Their multicolor emission capabilities can be utilized for tracking biological processes and labeling specific cellular components.[12]

Logical Relationship: From Borax to Biomedical Application

Caption: Pathway from borax precursor to advanced applications.

Conclusion and Future Outlook

Borax stands out as a foundational material in the bottom-up synthesis of advanced boron-containing nanomaterials. Its low cost, safety, and chemical versatility enable the production of nanoparticles, nanosheets, and quantum dots through scalable methods like magnesiothermic reduction, molten salt synthesis, and hydrothermal treatment. These nanomaterials exhibit significant promise, particularly for the drug development community, offering new platforms for targeted cancer therapies like BNCT, advanced drug delivery systems, and high-resolution bioimaging. Future research will likely focus on refining synthesis protocols to achieve even greater control over nanoparticle size and morphology, enhancing surface functionalization for improved biocompatibility and targeting, and translating these promising nanomaterials from the laboratory to clinical applications.

References

- Zhu, Y., & Hosmane, N. S. (2013). Applications and perspectives of boron-enriched nanocomposites in cancer therapy. Future Medicinal Chemistry, 5(6), 705-714.

- (n.d.).

- (2019). Molten salt synthesis of highly ordered and nanostructured hexagonal boron nitride.

- (2025). Nanostructured boron compounds for biomedical applications: Drug delivery, imaging, and cancer therapy.

- (n.d.).

- (2023). Biomimetic Boron Nitride Nanoparticles for Targeted Drug Delivery and Enhanced Antitumor Activity. PMC - NIH.

- (2019). Hydrothermal synthesis of nitrogen and boron co-doped carbon quantum dots for application in acetone and dopamine sensors and multicolor cellular imaging. Sci-Hub.

- (n.d.). Hydrothermal synthesis of nitrogen and boron co-doped carbon quantum dots for application in acetone and dopamine sensors and multicolor cellular imaging | Request PDF.

- (n.d.). Hydrothermal synthesis of nitrogen and boron doped carbon quantum dots with yellow-green emission for sensing Cr(vi), anti-counterfeiting and cell imaging. RSC Publishing.

- (2020). Molten salt synthesis of carbon-doped boron nitride nanosheets with enhanced adsorption performance. PubMed.

- (2025). Preparation of nano-hexagonal boron nitride sheet preparation by molten salt method. Source not available.

- (2023). Synthesis and Characterization of Boron Carbide Nanoparticles as Potential Boron-Rich Therapeutic Carriers. MDPI.

- (2020). Facts about Boron Nanopowder/Nanoparticles.

- (n.d.). Learn About the Properties of Borax. Unacademy.

- (n.d.).

- (2023). Synthesis and Characterization of Boron Carbide Nanoparticles as Potential Boron-Rich Therapeutic Carriers. PMC - NIH.

- (n.d.). Borax. Wikipedia.

- (n.d.). Magnesiothermic reduction preparation of polycrystalline hexagonal boron nitride with round-flake morphology | Request PDF.

- (2023). Turning Borax into Boron Metal. YouTube.

- (n.d.). Preparation of Mesoporous Si Nanoparticles by Magnesiothermic Reduction for the Enhanced Reactivity. MDPI.

Sources

- 1. Learn About the Properties of Borax [unacademy.com]

- 2. Borax Formula: Structure, Properties, Uses & Easy Explanation [vedantu.com]

- 3. Borax - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Preparation of Mesoporous Si Nanoparticles by Magnesiothermic Reduction for the Enhanced Reactivity [mdpi.com]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Researching | Preparation of nano-hexagonal boron nitride sheet preparation by molten salt method [m.researching.cn]

- 10. Molten salt synthesis of carbon-doped boron nitride nanosheets with enhanced adsorption performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sci-hub.se [sci-hub.se]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of Boron Carbide Nanoparticles as Potential Boron-Rich Therapeutic Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Applications and perspectives of boron-enriched nanocomposites in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nanostructured boron agents for boron neutron capture therapy: a review of recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biomimetic Boron Nitride Nanoparticles for Targeted Drug Delivery and Enhanced Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]

- 20. Hydrothermal synthesis of nitrogen and boron doped carbon quantum dots with yellow-green emission for sensing Cr(vi), anti-counterfeiting and cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

"phase transitions of Borax under high pressure and temperature"

An In-Depth Technical Guide to the Phase Transitions of Borax Under High Pressure and Temperature

Authored by: Senior Application Scientist

Foreword: The study of materials under extreme conditions of pressure and temperature unveils novel properties and behaviors, offering pathways to new materials and a deeper understanding of fundamental physics and chemistry. Borax (Na₂B₄O₇·10H₂O), a hydrated borate mineral of significant industrial and geological importance, presents a fascinating case study in this domain. Its complex crystal structure, governed by intricate networks of hydrogen bonds and polyatomic boron-oxygen units, suggests a rich and complex response to compression and heating. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and experimental approaches to investigating the phase transitions of borax under high pressure and temperature. It is designed not as a rigid protocol but as a foundational document to guide experimental design and interpretation, grounded in the principles of scientific integrity and field-proven insights.

Introduction: The Significance of Borax Under Extreme Conditions